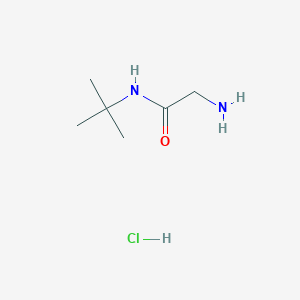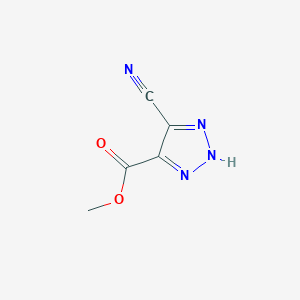
Ethyl 4-(4-cyanophenyl)benzoate
Vue d'ensemble
Description
Ethyl 4-(4-cyanophenyl)benzoate is a chemical compound with the molecular formula C16H13NO2 . It is also known by other names such as 4-ETHYLBENZOIC ACID-4’-CYANOPHENYL ESTER .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-cyanophenyl)benzoate consists of 16 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 251.28 .Physical And Chemical Properties Analysis
Ethyl 4-(4-cyanophenyl)benzoate has a predicted boiling point of 419.5±38.0 °C and a predicted density of 1.18±0.1 g/cm3 .Applications De Recherche Scientifique
Liquid Crystalline Polymers
Ethyl 4-(4-cyanophenyl)benzoate has been used in the synthesis of various liquid crystalline polymers. Research shows that it contributes to the formation of smectogen mesophases, which are essential in the development of side chain liquid crystalline polysiloxanes. These materials exhibit high thermotropic properties and are significant in applications like display technologies (Bracon et al., 2000).
Liquid Crystal Displays (LCD) Applications
Ethyl 4-(4-cyanophenyl)benzoate derivatives have been synthesized for their liquid crystalline behavior, with potential applications in LCDs and temperature sensing devices. Specific derivatives exhibit mesogenic properties and can be used in OLEDs as green emitters (Mehmood et al., 2018).
Molecular Structure Analysis
The compound’s molecular structure and properties have been studied through crystallographic data. Variations in alkyl chain length affect its mesogenic behaviors, providing insights into molecular stacking and conformation (Lai et al., 2007).
Juvenile Hormone Antagonists
Research indicates that derivatives of Ethyl 4-(4-cyanophenyl)benzoate show potential as juvenile hormone antagonists in insect control. They have been tested on silkworms, where they induced precocious metamorphosis, a sign of juvenile hormone deficiency (Kuwano et al., 2008).
Nonlinear Optical Materials
Ethyl 4-(4-cyanophenyl)benzoate derivatives have been investigated for their nonlinear optical properties. These studies are crucial for the development of materials used in optical data storage and other photonics applications (Kiven et al., 2023).
Cosmetic Industry
Ethyl 4-(4-cyanophenyl)benzoate is also relevant in the cosmetic industry. It has been included in studies for the simultaneous determination of preservatives in cosmetic products, showing its utility in product formulation and quality control (Wu et al., 2008).
Polymer Research
This compound is also significant in polymer research, particularly in the study of azo polymers for reversible optical storage. It plays a role in cooperative motion of polar side groups in amorphous polymers, a key area in material science (Meng et al., 1996).
Propriétés
IUPAC Name |
ethyl 4-(4-cyanophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBULWWIIMBNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478469 | |
| Record name | Ethyl 4'-cyano[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89409-89-2 | |
| Record name | Ethyl 4'-cyano[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














